

A Technical Guide to the Physical Properties of Pentyl Lithium Solution

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Compound of Interest

Compound Name: *Lithium, pentyl-*

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Introduction: Pentyl lithium ($C_5H_{11}Li$) is an organolithium reagent, a class of organometallic compounds characterized by a highly polar carbon-lithium bond.^{[1][2]} This polarity renders the pentyl group strongly basic and nucleophilic, making pentyl lithium a valuable reagent in organic synthesis for deprotonation reactions and the formation of carbon-carbon bonds.^{[2][3]} It is utilized in various applications, including pharmaceutical synthesis, polymer modification, and broader research and development to explore new synthetic pathways.^[3] Like other alkyllithiums, its reactivity and physical state in solution are heavily influenced by factors such as the solvent, concentration, and the presence of coordinating agents. This guide provides an in-depth overview of the core physical properties of pentyl lithium solutions, with a focus on data relevant to its practical application in a laboratory setting.

General Physical Properties

Pentyl lithium is typically supplied and handled as a solution in a hydrocarbon solvent. While pure n-butyllithium is a solid, its solutions are colorless or slightly yellow liquids.^[4] Similarly, solutions of other alkyllithiums like tert-butyllithium are described as colorless to yellow or slightly turbid liquids.^{[5][6]} The appearance of pentyl lithium solution is comparable. The solvents of choice are typically non-reactive hydrocarbons such as pentane, heptane, or cyclohexane, as pentyl lithium is highly reactive toward more polar solvents like ethers, and violently reactive with water.^{[3][4][7]}

Quantitative Physical Data

The fundamental physical properties of pentyl lithium are summarized below. It is important to note that many properties listed are for the neat compound or are general to alkyllithium solutions and may vary depending on the specific solvent and concentration.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₁ Li	[1][3][8]
Molecular Weight	78.1 g/mol	[1][8]
Density (of a solution)	~0.708 g/mL at 25 °C	[3][9][10]
Appearance (of solution)	Colorless to pale yellow liquid	[4][5]
Flash Point	< -30 °C (value for tert-butyllithium in pentane)	[11]
Boiling Point	Not applicable (decomposes)	[3]
Melting Point	Not applicable (used in solution)	[3]

Solubility and Aggregation State

Organolithium reagents exhibit a strong tendency to form aggregates in solution, a phenomenon driven by the highly polar nature of the carbon-lithium bond.[1] This aggregation has a direct and significant impact on the solubility, stability, and reactivity of the reagent.[1]

Solubility: Pentyl lithium, like other short-chain alkyllithiums, has very good solubility in hydrocarbon solvents.[6][12] Common solvents include pentane, hexane, and heptane.[3][13] Its solubility in polar aprotic solvents like tetrahydrofuran (THF) is also high, but its stability is reduced due to reaction with the solvent.[7] It is violently reactive with water and protic solvents like alcohols.[4][14]

Aggregation: In non-coordinating hydrocarbon solvents, n-alkyllithiums such as n-pentyl lithium typically exist as hexameric clusters.[1] The aggregation state can be influenced by the steric bulk of the alkyl group and the solvent.[1] The addition of a coordinating Lewis base solvent,

such as tetrahydrofuran (THF) or tetramethylethylenediamine (TMEDA), can break down these large aggregates into smaller, more reactive species like tetramers and dimers.^{[1][2]} The equilibrium between these aggregation states is dynamic and plays a crucial role in the kinetics of reactions involving pentyl lithium.^[1]

Stability, Handling, and Storage

Stability: Pentyl lithium solutions are highly reactive and require careful handling. The primary hazards are:

- **Pyrophoricity:** Organolithium reagents are often pyrophoric, meaning they can ignite spontaneously upon contact with air.^{[4][12][14]} This is a critical safety consideration.
- **Reactivity with Water:** They react violently with water and other protic sources, releasing flammable hydrocarbon gases (pentane).^{[4][14]}
- **Thermal Decomposition:** Alkyl lithium compounds can undergo thermal decomposition, which accelerates at higher temperatures, to yield lithium hydride and the corresponding alkenes/alkanes.^{[7][15]}

Storage: To maintain purity and stability, pentyl lithium solutions must be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically between 2-8°C.^{[5][6][13]} Containers should be kept tightly sealed to prevent exposure to air and moisture.^{[4][14]}

Handling: All handling of pentyl lithium solutions must be performed under an inert atmosphere using techniques such as a glovebox or Schlenk line.^{[15][16]} Personal protective equipment (PPE), including safety glasses, a fire-resistant lab coat, and appropriate gloves (e.g., nitrile gloves under neoprene gloves), is mandatory.^{[16][17]} Transfers should be made using dry, airtight syringes or cannulas.^{[15][16]}

Experimental Protocols

Determining Aggregation State: Cryoscopy

One of the classical methods to determine the degree of aggregation of alkyl lithiums in solution is cryoscopy, which measures the freezing-point depression of a solvent upon the addition of a solute.^[1]

- Objective: To determine the experimental molar mass of pentyl lithium in a non-coordinating solvent (e.g., cyclohexane) and calculate its average degree of aggregation.
- Methodology:
 - A known mass of the pure solvent (e.g., cyclohexane) is placed in a suitable apparatus, and its freezing point (T_f°) is precisely measured.
 - A known mass of pentyl lithium is added to the solvent.
 - The freezing point of the resulting solution (T_f) is measured. The difference, $\Delta T_f = T_f^\circ - T_f$, is the freezing-point depression.
 - The experimental molar mass (M) of the solute is calculated using the formula: $M = (K_f * w_{\text{solute}}) / (\Delta T_f * w_{\text{solvent}})$ where K_f is the cryoscopic constant of the solvent, w_{solute} is the mass of pentyl lithium, and w_{solvent} is the mass of the solvent in kg.
 - The degree of aggregation (n) is then calculated by dividing the experimental molar mass by the theoretical molar mass of the pentyl lithium monomer (78.1 g/mol).^[1] $n = M_{\text{experimental}} / M_{\text{monomer}}$

Determining Concentration: Titration

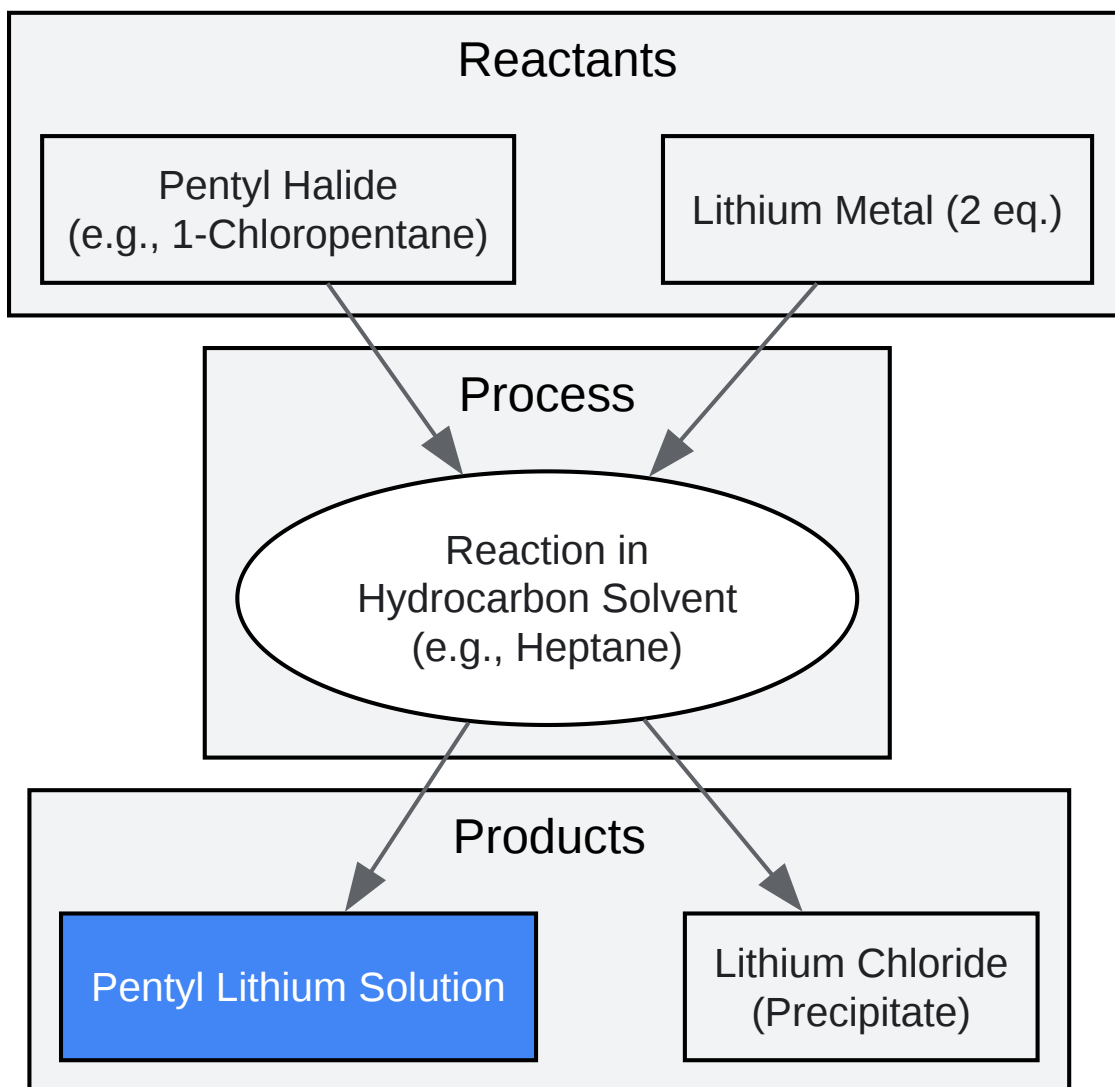
The concentration of commercially available alkyllithium solutions can change over time due to degradation. Therefore, it is crucial to titrate the solution before use to determine its active concentration. A common method is the Gilman double titration or titration with a suitable indicator like 1,10-phenanthroline.

- Objective: To accurately determine the molarity of the active pentyl lithium solution.
- Methodology (using a colorimetric indicator like 1,10-phenanthroline):
 - A small, accurately measured amount of the indicator is dissolved in a dry, inert solvent (e.g., THF) in a flask under an inert atmosphere.
 - The pentyl lithium solution is slowly added dropwise via a syringe to the indicator solution.

- The pentyl lithium will react with the indicator, producing a distinct color change at the endpoint.
- By knowing the volume of pentyl lithium solution required to reach the endpoint and the moles of the indicator used, the molarity of the alkyllithium solution can be accurately calculated.

Visualizations

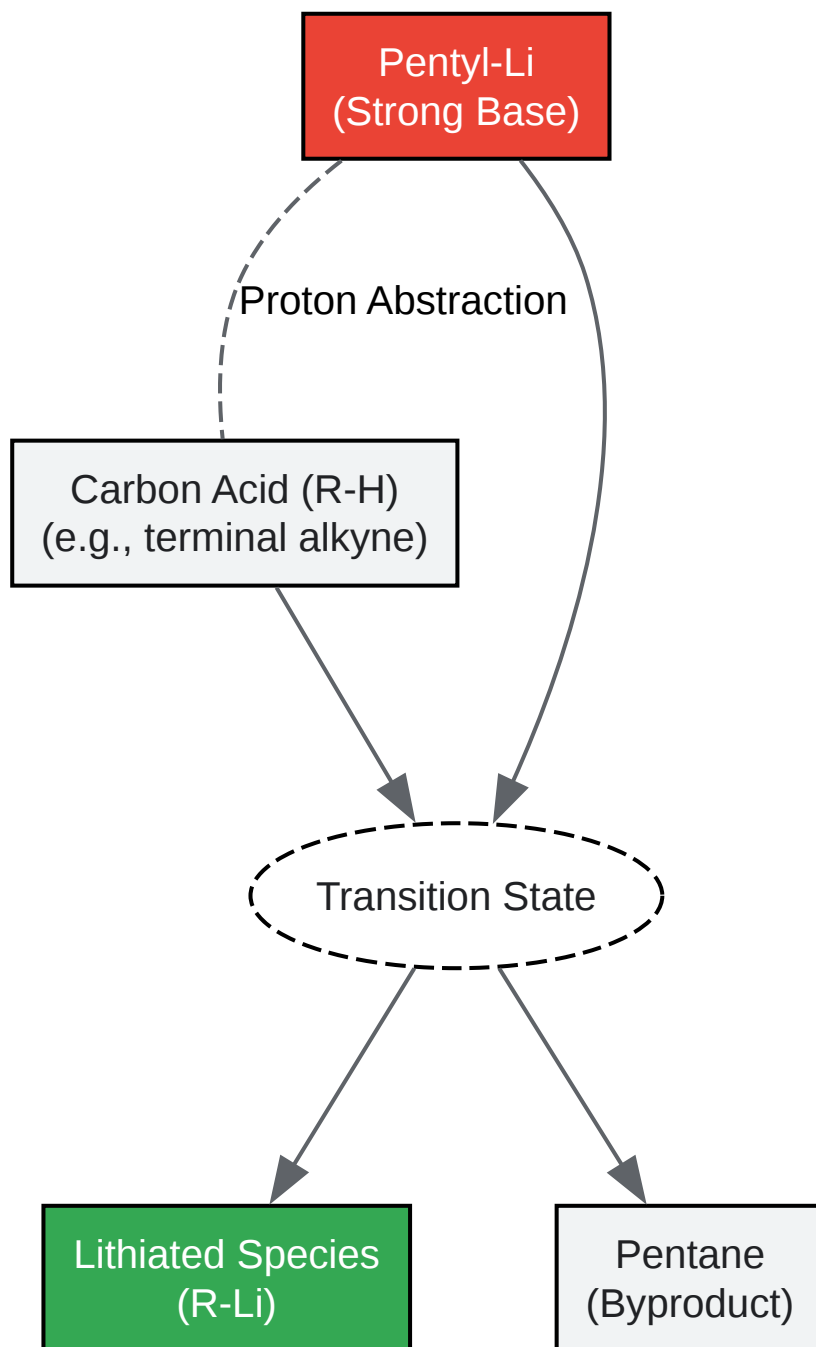
Synthesis of Pentyl Lithium



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Caption: General workflow for the synthesis of pentyl lithium.

Mechanism: Deprotonation of a Carbon Acid



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Caption: Deprotonation reaction using pentyl lithium as a strong base.

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References

- 1. Lithium, pentyl- | 3525-31-3 | Benchchem [benchchem.com]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. Cas 3525-31-3, Pentyllithium solution | lookchem [lookchem.com]
- 4. enhs.uark.edu [enhs.uark.edu]
- 5. tert-Butyllithium solution, 1.5 M in pentane 594-19-4 India [ottokemi.com]
- 6. albemarle.com [albemarle.com]
- 7. sec-Butyllithium - Wikipedia [en.wikipedia.org]
- 8. Lithium, pentyl- | C₅H₁₁Li | CID 10197615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Lithium, pentyl- | lookchem [lookchem.com]
- 10. CAS No.3525-31-3 | Lithium, pentyl- | chem960.com [chem960.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. sites.wp.odu.edu [sites.wp.odu.edu]
- 13. Page loading... [guidechem.com]
- 14. fishersci.com [fishersci.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. ehs.ucr.edu [ehs.ucr.edu]
- 17. njit.edu [njit.edu]
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